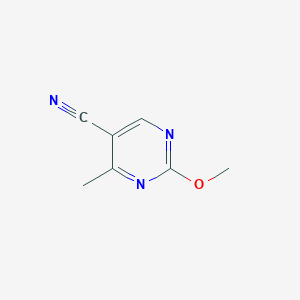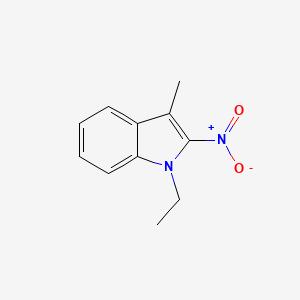
1-Ethyl-3-methyl-2-nitro-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-3-methyl-2-nitro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. This particular compound is characterized by the presence of an ethyl group at the first position, a methyl group at the third position, and a nitro group at the second position of the indole ring.
准备方法
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methyl-2-nitro-1H-indole can be synthesized through various methods. One common approach involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method typically involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this compound, the starting materials would include ethyl phenylhydrazine and a suitable methyl ketone, followed by nitration to introduce the nitro group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve a one-pot, multi-step process to improve efficiency and yield. This could include the Fischer indole synthesis followed by nitration using nitric acid and sulfuric acid under controlled conditions to ensure the selective introduction of the nitro group.
化学反应分析
Types of Reactions: 1-Ethyl-3-methyl-2-nitro-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The ethyl and methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Tin(II) chloride, hydrochloric acid.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed:
Reduction: 1-Ethyl-3-methyl-2-amino-1H-indole.
Substitution: Halogenated derivatives of this compound.
科学研究应用
1-Ethyl-3-methyl-2-nitro-1H-indole has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.
Biology: Indole derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-Ethyl-3-methyl-2-nitro-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. This interaction can lead to the modulation of cellular processes, such as signal transduction and gene expression.
相似化合物的比较
1-Methyl-3-nitro-1H-indole: Similar structure but lacks the ethyl group.
1-Ethyl-2,3,3-trimethyl-5-nitro-3H-indolium iodide: Contains additional methyl groups and an iodide ion.
3-Methylindole: Lacks the nitro and ethyl groups.
Uniqueness: 1-Ethyl-3-methyl-2-nitro-1H-indole is unique due to the specific combination of ethyl, methyl, and nitro groups on the indole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC 名称 |
1-ethyl-3-methyl-2-nitroindole |
InChI |
InChI=1S/C11H12N2O2/c1-3-12-10-7-5-4-6-9(10)8(2)11(12)13(14)15/h4-7H,3H2,1-2H3 |
InChI 键 |
QDVDJTYNLAPFFY-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=CC=CC=C2C(=C1[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


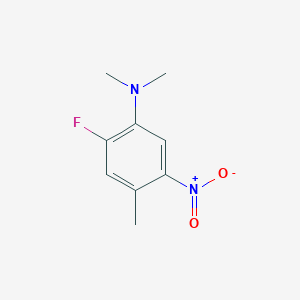
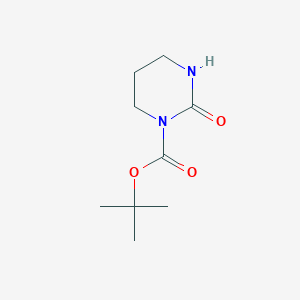


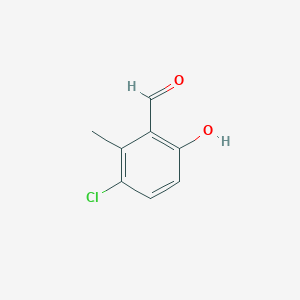
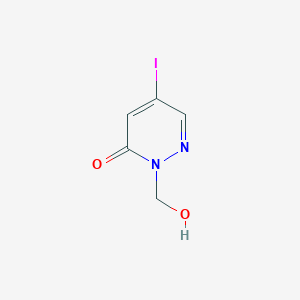
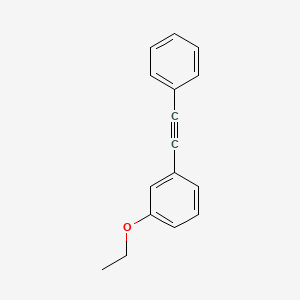
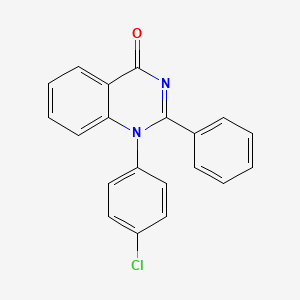
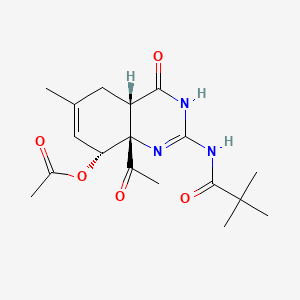
![2-Iodo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13099716.png)
![4-Chloro-5-phenyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine](/img/structure/B13099731.png)

![(1R,4S)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13099737.png)
